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Compound of Interest

Compound Name:
2-Methyl-1-(2-methylpiperazin-1-

yl)propan-2-ol

CAS No.: 1250410-44-6

Cat. No.: B1428029

Get Quote

Target Analyte: 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol Application Domain: Impurity

Profiling, Genotoxic Impurity (GTI) Screening, Metabolite Identification Version: 2.0 (Scientific

Reference)

Executive Summary
In the development of piperazine-based pharmaceuticals (e.g., antihistamines, antipsychotics),

the alkylation of 2-methylpiperazine often yields regioisomeric byproducts. 2-Methyl-1-(2-
methylpiperazin-1-yl)propan-2-ol (hereafter Analyte A) is a critical process impurity formed

via the reaction of 2-methylpiperazine with isobutylene oxide (or equivalent synthetic

equivalents).

Differentiation of this N1-substituted sterically hindered isomer from its thermodynamically

favored N4-substituted regioisomer is a common analytical challenge. This guide provides a

definitive fragmentation protocol using Electrospray Ionization Tandem Mass Spectrometry

(ESI-MS/MS) to establish structural identity, focusing on the diagnostic loss of the tertiary

alcohol moiety and specific ring-cleavage mechanisms.
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Chemical Context & Properties[1][2][3][4][5][6][7][8]
[9][10]

Property Detail

IUPAC Name 2-Methyl-1-(2-methylpiperazin-1-yl)propan-2-ol

Molecular Formula

C

H

N

O

Monoisotopic Mass 172.1576 Da

Precursor Ion [M+H] m/z 173.16

Structural Feature

Piperazine ring with a methyl group at C2; N1 is

substituted with a 2-hydroxy-2-methylpropyl

chain.

Key Lability Tertiary alcohol (prone to in-source water loss).

Experimental Protocol
Sample Preparation

Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

Note: Avoid protic solvents without buffering if analyzing for quantitative stability, as the

amino-alcohol can be reactive.

LC-MS/MS Conditions
This protocol is optimized for a Q-TOF or Triple Quadrupole system.[1]

Ionization Source: ESI Positive Mode (+).
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Spray Voltage: 3.5 kV.

Source Temperature: 350°C (High temp ensures desolvation but monitor for in-source water

loss).

Cone Voltage: 20–40 V (Keep low to preserve the molecular ion [M+H]+).

Collision Energy (CE):

Low (10-15 eV): To observe the water loss product (m/z 155).

High (25-35 eV): To generate ring fragments (m/z 101, 58).

Chromatographic Separation (Isomer Resolution)
To distinguish Analyte A (N1-sub) from its N4-isomer, chromatographic resolution is required

before MS detection.

Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm.

Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 15% B over 10 mins. (Shallow gradient required for polar amine

separation).

Fragmentation Mechanism & Analysis
The fragmentation of Analyte A follows a distinct "Charge-Remote" and "Charge-Proximal" logic

characteristic of amino-alcohols.

Primary Pathway: Dehydration (The "Signature" Loss)
The most abundant low-energy fragment arises from the neutral loss of water (18 Da) from the

tertiary alcohol side chain.

Transition: m/z 173 → m/z 155.
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Mechanism: Protonation of the hydroxyl group followed by E1-like elimination, driven by the

formation of a stable tertiary carbocation or an alkene (isobutenyl group).

Diagnostic Value: High. Confirms the presence of the free hydroxyl group.

Secondary Pathway: Side-Chain Cleavage (N-
Dealkylation)
At higher collision energies, the C-N bond connecting the side chain to the piperazine ring

cleaves.

Transition: m/z 173 (or 155) → m/z 101.

Fragment Identity: Protonated 2-methylpiperazine [C

H

N

]

.

Mechanism: Inductive cleavage activated by the protonated nitrogen.

Diagnostic Value: Confirms the core piperazine structure is intact and methylated.

Tertiary Pathway: Ring Fragmentation (Retro-Diels-
Alder)
The m/z 101 ion undergoes further fragmentation typical of piperazines.

Transition: m/z 101 → m/z 58 + 43 (neutral imine).

Mechanism: Ring opening (Retro-Diels-Alder type) yielding [C

H

N]
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(m/z 58) or [C

H

N]

(m/z 43) depending on charge retention.

Isomer Differentiation: The ratio of m/z 58 to m/z 44 (unsubstituted ring fragment) helps

distinguish the 2-methyl vs 3-methyl substitution pattern, although this is subtle and requires

reference standards.

Visualizing the Fragmentation Tree
The following diagram illustrates the causal relationships between the precursor and its product

ions.

[M+H]+
m/z 173

(Precursor)

[M+H - H2O]+
m/z 155

(Dehydration)

- H2O (18 Da)
Low CE
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m/z 101

(N-Dealkylation)
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Med CE

- C4H6 (54 Da)

Immonium Ion
m/z 58

(Ring Cleavage)

- C2H5N (43 Da)
RDA Cleavage

Aziridinium Ion
m/z 43

- C3H8N
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Figure 1: ESI-MS/MS Fragmentation Pathway of 2-Methyl-1-(2-methylpiperazin-1-yl)propan-
2-ol. Blue indicates precursor; Green indicates the primary dehydration product; Yellow

indicates the stable core fragment.

Differentiation from Regioisomers
A critical aspect of this analysis is distinguishing Analyte A (N1-substituted, 2-methyl) from

Analyte B (N4-substituted, 2-methyl; often named 1-(2-hydroxy...)-3-methylpiperazine due to

numbering priority).

Feature Analyte A (N1-Sub, 2-Me)
Analyte B (N4-Sub, 2-Me /
"3-Me")

Steric Environment

Hindered. The C2-methyl is

adjacent to the substitution

site.

Open. The C2-methyl is distal

to the substitution site.

Retention Time (RP-LC)

Elutes Earlier (More polar

surface area exposed/shielded

differently).

Elutes Later (Typically).

Water Loss (m/z 155)

Dominant. Steric strain at N1

can promote elimination to

relieve crowding.

Prominent, but may be less

intense relative to precursor

than in A.

Ring Fragmentation

Production of m/z 101 is

identical, but secondary

fragments (m/z 58) may show

different intensity ratios due to

specific ring-opening kinetics.

Protocol for Confirmation:

Run a gradient from 0% to 20% B over 15 minutes.

Extract Ion Chromatograms (EIC) for m/z 173.16.

The N4-substituted isomer (thermodynamically favored product of 2-methylpiperazine

alkylation) is usually the major peak. The N1-substituted isomer (Analyte A) is typically the
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minor impurity eluting earlier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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